molecular formula C17H16N4O3S B2661587 N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896319-60-1

N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2661587
CAS RN: 896319-60-1
M. Wt: 356.4
InChI Key: ZDQLVVDAVASLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Drug Development

A practical synthesis involving N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine showcases its utility in the production of key intermediates for β-lactam antibiotics, highlighting its importance in antibiotic synthesis with good diastereo-selectivity (Cainelli, Galletti, & Giacomini, 1998). Similarly, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone have been developed as anti-inflammatory and analgesic agents, illustrating the compound's versatility in creating new pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiviral Activities

The compound's framework has been adapted to synthesize new Naphthalene derivatives with significant anti-HIV activity, providing a foundation for developing new antiviral agents (Hamad et al., 2010). Additionally, various derivatives, including 1,2,4-triazole and thiazolidin-4-one, have shown potential as antimicrobial agents, indicating the broad spectrum of activity that can be achieved through structural modifications (Baviskar, Khadabadi, & Deore, 2013).

Anti-Cancer and Enzyme Inhibition

Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide for PI3Ks inhibitor activity have shown remarkable anticancer effects, reducing acute oral toxicity and suggesting potential for therapeutic applications with low toxicity (Wang et al., 2015). This underscores the chemical's capacity for generating potent anticancer agents through strategic structural alterations.

Herbicide Development

The compound's structure has been utilized in the synthesis of novel triazolinone derivatives with herbicidal activities, targeting protoporphyrinogen oxidase as an action mechanism. This indicates its potential in agricultural applications, particularly in developing new herbicides for broadleaf weed control in rice fields (Luo et al., 2008).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-3-8-14-19-16(20-17(23)21(14)9-11)25-10-15(22)18-12-4-6-13(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQLVVDAVASLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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